molecular formula C10H11NO5 B1273449 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid CAS No. 56538-57-9

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid

Cat. No.: B1273449
CAS No.: 56538-57-9
M. Wt: 225.2 g/mol
InChI Key: JQEZLSUFDXSIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a hydroxyl group attached to the alpha carbon. This compound is often used in peptide synthesis and as an intermediate in various organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group. This can be achieved through the reaction of glycine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

  • Dissolve glycine in water and add sodium hydroxide to form a basic solution.
  • Add benzyloxycarbonyl chloride dropwise to the solution while maintaining the temperature below 10°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Acidify the solution with hydrochloric acid to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of larger reactors and automated systems to control the addition of reagents and maintain the reaction temperature. The purification steps may include additional techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of 2-(((Benzyloxy)carbonyl)amino)-2-oxoacetic acid.

    Reduction: Formation of glycine after removal of the benzyloxycarbonyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon removal of the protecting group, the free amino acid can participate in various biochemical reactions. The hydroxyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protecting group chemistry.

    2-(((Benzyloxy)carbonyl)amino)ethylboronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid is unique due to the presence of both a benzyloxycarbonyl-protected amino group and a hydroxyl group on the alpha carbon. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining the integrity of the amino acid backbone sets it apart from other similar compounds.

Properties

IUPAC Name

2-hydroxy-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-8(9(13)14)11-10(15)16-6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEZLSUFDXSIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393169
Record name {[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56538-57-9
Record name {[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Glyoxylic acid monohydrate (20.3 g, 221 mmol) and benzyl carbamate (30.6 g, 202 mmol) are added to ether (200 mL). The solution is allowed to stir for 24 h at rt. The resulting thick precipitate is filtered, and the residue is washed with ether, affording ([(benzyloxy)carbonyl]amino)(hydroxy)acetic acid (C150) as a white solid (47% yield). MS (CI) for C10H11NO5+H m/z: 226 (M+H).
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzyl carbamate (63 g, 0.05 mol) was stirred with glyoxylic acid monohydrate (5.09 g, 0.055 mol) in dry ether (50 mL). The crystalline product 22A (7.81 g, 73%) formed was filtered and washed with ether.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid
Reactant of Route 2
Reactant of Route 2
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid
Reactant of Route 3
Reactant of Route 3
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid
Reactant of Route 4
Reactant of Route 4
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid
Reactant of Route 5
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid
Reactant of Route 6
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.